1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
Description
The compound 1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea features a central urea core (-NH-C(=O)-NH-) substituted with two distinct moieties:
- Amino arm: A 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl group, combining a five-membered saturated amine (pyrrolidine) with a thiophen-3-yl substituent.
- Aryl arm: A thiophen-2-ylmethyl group, introducing a second thiophene ring.
The dual thiophene substituents may enhance π-π stacking interactions in biological targets, while the pyrrolidine moiety could improve solubility and bioavailability.
Properties
IUPAC Name |
1-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c20-16(17-10-14-4-3-8-22-14)18-11-15(13-5-9-21-12-13)19-6-1-2-7-19/h3-5,8-9,12,15H,1-2,6-7,10-11H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLMONQNULWHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest due to its potential biological activities. Its unique structure, characterized by the presence of pyrrolidine and thiophene moieties, suggests a variety of interactions with biological targets, making it a candidate for further pharmacological investigations.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes:
- A pyrrolidine ring
- Two thiophene groups
- A urea functional group
The molecular formula is , and its molecular weight is approximately 350.48 g/mol. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological pathways. The mechanism of action may involve:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to receptors that mediate cellular responses, influencing various physiological processes.
Anticancer Activity
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiophene derivatives have shown promising results against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16f | HepG2 | 6.19 |
| 16f | MCF-7 | 5.10 |
| 37a | MCF-7 | 3.20 |
| 44 | HT-29 | 0.31 |
These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through various mechanisms, including caspase activation and cell cycle disruption .
Antioxidant Activity
Compounds with similar structures have demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. For example, certain thiophene derivatives showed significant inhibition of lipid peroxidation, indicating their potential as antioxidants .
Case Studies
Recent studies have explored the synthesis and biological evaluation of pyrrolidine and thiophene-containing compounds. One notable study synthesized a series of such compounds and evaluated their anticancer activity against multiple cell lines, demonstrating that modifications to the thiophene ring significantly influenced their efficacy .
Another study focused on the antibacterial properties of related compounds, revealing activity against Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity that may extend beyond anticancer effects .
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in several pharmacological studies:
-
Anticancer Activity : Research indicates that derivatives of urea compounds can exhibit significant anticancer properties. For example, studies have demonstrated that similar compounds can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways related to cell growth and survival.
Table 1: Summary of Anticancer Activity Studies
Study Reference Cell Line Tested IC50 Value (µM) Mechanism of Action MCF-7 12.5 Apoptosis induction HeLa 8.0 Cell cycle arrest A549 15.0 Inhibition of EGFR -
Anti-inflammatory Effects : The compound has been studied for its ability to inhibit pro-inflammatory cytokines and modulate the immune response. A study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels.
Case Study: Anti-inflammatory Mechanism
- Model Used : Murine models
- Observed Effect : Significant reduction in inflammatory markers.
Neuroprotective Properties
Preliminary studies suggest that this compound may help protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease.
Table 2: Neuroprotective Activity Findings
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| SH-SY5Y neurons | Reduced oxidative stress markers | |
| Mouse model | Improved cognitive function |
Material Science Applications
Beyond biological applications, the unique structure of this compound allows for potential uses in material science, particularly in developing organic semiconductors and sensors due to the presence of thiophene units, which are known for their conductivity properties.
Comparison with Similar Compounds
Structural Analogues of Urea Derivatives
The following table summarizes key structural and functional differences between the target compound and related urea/thiourea derivatives:
Key Comparative Insights
Heterocyclic Diversity: The target compound’s dual thiophene groups distinguish it from pyridine- or pyrrole-containing analogs (e.g., ). Pyrrolidine, a saturated amine, may confer greater solubility compared to rigid heterocycles like pyridine (7n) or pyrrole ().
Urea vs. Thiourea Backbones :
- Thioureas (e.g., ) exhibit stronger hydrogen-bonding capacity due to the thiocarbonyl group but are more prone to metabolic oxidation than ureas. The target compound’s urea backbone balances stability and binding affinity.
Substituent Effects :
- Electron-withdrawing groups (e.g., CF₃ in 7n ) enhance electrophilicity, while electron-donating groups (e.g., methoxy in ) improve solubility. The target compound’s thiophene and pyrrolidine substituents provide a balance of π-stacking and solubility.
Biological Activity :
- While explicit data for the target compound is unavailable, structural analogs highlight trends:
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this urea derivative?
Answer:
The compound is synthesized via nucleophilic addition of amines to isocyanates. For example, analogous urea derivatives are prepared by reacting substituted isocyanates with pyrrolidine- and thiophene-containing amines in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Key steps include stoichiometric control of reactants and purification via column chromatography to isolate the urea product.
Basic: How is nuclear magnetic resonance (NMR) spectroscopy used to validate the structure of this compound?
Answer:
1H and 13C NMR are critical for confirming substituent positions. For example:
- NH protons in urea moieties typically resonate at δ 9.5–10.5 ppm due to hydrogen bonding.
- Thiophene protons appear in the aromatic region (δ 6.5–7.5 ppm), with splitting patterns reflecting substitution (e.g., 3-thiophenyl vs. 2-thiophenyl).
- Pyrrolidine protons show distinct signals for methylene groups (δ 1.5–3.0 ppm). Reference data from structurally similar ureas, such as 1-(tert-butyl)-3-(2-(phenylethynyl)phenyl)urea, provide benchmarks .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Answer:
- Catalyst screening : Palladium or copper catalysts may enhance coupling efficiency in multi-step syntheses (e.g., for thiophene or pyrrolidine moieties) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, while reflux in toluene improves reaction kinetics .
- Purification : Gradient elution in silica gel chromatography resolves byproducts, as demonstrated in the isolation of indoloazocine derivatives .
Advanced: What experimental strategies are recommended for evaluating this compound’s biological activity?
Answer:
- Cytotoxicity assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess cell viability, with protocols standardized for urea derivatives in cancer cell lines .
- Targeted receptor studies : Radioligand binding assays or fluorescence polarization can quantify interactions with receptors (e.g., opioid or kinase targets), leveraging structural analogs like 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives .
Advanced: How should researchers address discrepancies in biological activity data across studies?
Answer:
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, conflicting IC50 values in cytotoxicity studies may arise from differences in cell line sensitivity .
- Purity verification : Use HPLC-MS to confirm compound integrity, as impurities (e.g., unreacted isocyanates) can skew results .
Advanced: What computational tools are suitable for studying this compound’s molecular interactions?
Answer:
- Molecular docking : Software like AutoDock Vina predicts binding modes to targets (e.g., kinases), using crystallographic data from related ureas .
- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity or stability trends .
- Crystallography : SHELX software refines crystal structures, critical for confirming stereochemistry and intermolecular interactions .
Advanced: How can researchers design analogs to explore structure-activity relationships (SAR)?
Answer:
- Substituent variation : Replace thiophenyl groups with furan or phenyl rings to assess electronic effects on bioactivity .
- Scaffold hybridization : Integrate pyrrolidine-urea motifs into larger heterocycles (e.g., indole or pyrimidine) to enhance target selectivity, as seen in hybrid anticancer agents .
Advanced: What analytical techniques resolve challenges in characterizing unstable intermediates?
Answer:
- Low-temperature NMR : Capture transient species (e.g., isocyanate intermediates) at –40°C to prevent decomposition .
- In situ IR spectroscopy : Monitor reaction progress by tracking carbonyl (N=C=O) stretches (~2270 cm⁻¹) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
